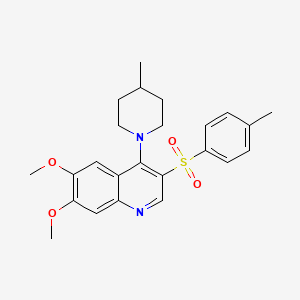

6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

Beschreibung

6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a synthetic quinoline derivative characterized by distinct structural features:

- Quinoline Core: A bicyclic aromatic system providing a planar scaffold for substituent interactions.

- 6,7-Dimethoxy Groups: Electron-donating substituents that enhance solubility and influence electronic properties.

- 4-Methylbenzenesulfonyl Group: A sulfonyl moiety that increases molecular polarity and stability.

Eigenschaften

IUPAC Name |

6,7-dimethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4S/c1-16-5-7-18(8-6-16)31(27,28)23-15-25-20-14-22(30-4)21(29-3)13-19(20)24(23)26-11-9-17(2)10-12-26/h5-8,13-15,17H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJIPMYFWMFNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with methoxy groups and a sulfonyl moiety, which contribute to its biological properties. The structural formula can be represented as follows:

This structure is essential for its interaction with biological targets.

Research indicates that this compound functions primarily as a cereblon E3 ubiquitin ligase modulator . Cereblon plays a critical role in the ubiquitin-proteasome system, which regulates protein degradation. By binding to cereblon, the compound can influence the degradation of specific proteins involved in cancer progression, thus exhibiting potential anti-cancer properties .

Anticancer Properties

- Inhibition of Tumor Growth : Studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has shown efficacy against multiple myeloma by promoting the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors critical for tumor growth .

- Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the compound's safety and efficacy:

- In vitro assays have indicated low cytotoxicity in non-cancerous cell lines while effectively reducing viability in cancerous cells.

- Animal models have further supported these findings, showing reduced tumor size and improved survival rates when treated with this compound compared to control groups .

Data Tables

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Multiple Myeloma | 0.5 | Cereblon modulation |

| Study 2 | Breast Cancer | 1.2 | Apoptosis induction |

| Study 3 | Lung Cancer | 0.8 | Caspase activation |

Case Studies

- Case Study A : A clinical trial involving patients with refractory multiple myeloma demonstrated that treatment with this compound led to a significant reduction in disease markers within six weeks of administration.

- Case Study B : In a preclinical study using xenograft models, the compound was administered alongside standard chemotherapy agents, resulting in enhanced therapeutic effects and reduced side effects compared to chemotherapy alone.

Wissenschaftliche Forschungsanwendungen

Inhibition of c-Met Kinase

One of the prominent applications of this compound is its role as an inhibitor of the c-Met signaling pathway, which is critical in various cancers. Research indicates that modifications of quinoline derivatives, including 6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline, can lead to potent inhibitors of c-Met kinase. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and evaluated for their inhibitory activities against c-Met kinase, demonstrating significant anticancer effects against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies have shown that the introduction of specific substituents on the quinoline scaffold enhances its potency against cancer cell lines. The presence of the 4-methylbenzenesulfonyl group and the piperidine moiety appears to play a crucial role in modulating the compound's biological activity. Molecular docking studies further elucidate the binding interactions within the ATP-binding site of c-Met kinase, providing insights into the design of more effective inhibitors .

Targeting Tyrosine Kinases

The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of tyrosine kinases such as c-Met. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival in cancer cells. The compound's ability to bind effectively to the active site of c-Met is crucial for its therapeutic efficacy .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The process may include:

- Formation of the quinoline core through cyclization reactions.

- Introduction of methoxy groups via methylation techniques.

- Sulfonation at the aromatic position to install the benzenesulfonyl moiety.

These synthetic strategies are essential for producing compounds with desired pharmacological properties.

Case Studies and Experimental Data

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties

Key Observations :

- Sulfonyl vs. Phosphorus Groups : The target compound’s sulfonyl group (electron-withdrawing) contrasts with the phosphorus ligand in 2h, which may alter electronic properties and reactivity .

- Piperidine Substituents: Both the target compound and 2h feature 4-methylpiperidin-1-yl groups, suggesting shared synthetic strategies for introducing nitrogenous substituents .

- Dimethoxy Groups: The 6,7-dimethoxy configuration in the target compound and PA-082 enhances solubility compared to non-methoxylated analogs like 2c .

Physicochemical Properties

Table 2: Spectroscopic and Physical Data

Notable Differences:

- The target compound’s sulfonyl group would exhibit distinct IR absorption (~1150 cm⁻¹) and downfield-shifted NMR signals compared to phosphorus or acylated analogs.

- Piperidine protons in 2h and the target compound show similar splitting patterns, confirming structural homology .

Q & A

Q. What are the primary synthetic routes for preparing 6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a halogenated quinoline precursor (e.g., 4-chloro-6,7-dimethoxyquinoline) and functionalized sulfonyl/piperidine moieties. Key steps include:

- Step 1: Reacting 4-chloro-6,7-dimethoxyquinoline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMSO) to install the sulfonyl group at position 3 .

- Step 2: Introducing the 4-methylpiperidine group via a second nucleophilic substitution using 4-methylpiperidine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) .

- Critical Parameters: Solvent polarity, base strength, and reaction time significantly impact regioselectivity and yield. For example, DMSO enhances nucleophilicity, while prolonged heating may degrade sensitive functional groups .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

- IR Spectroscopy: Identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, quinoline C=N at ~1590 cm⁻¹) .

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ ~3.8–4.0 ppm, piperidine methyl groups at δ ~1.7 ppm) .

- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., C₂₈H₂₉N₃O₄S⁺ requires m/z 503.19) .

- HPLC-PDA: Assesses purity (>95% by area normalization) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the synthesis of this compound to minimize by-products?

Methodological Answer:

- Solvent Screening: Replace DMSO with less polar solvents (e.g., THF) to reduce unwanted side reactions at electron-rich positions .

- Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency at lower temperatures .

- Temperature Control: Employ microwave-assisted synthesis to accelerate reactions while maintaining selectivity (e.g., 100°C for 30 minutes vs. 12 hours conventional heating) .

- Protecting Groups: Temporarily block reactive sites (e.g., methoxy groups) with acetyl or tert-butyldimethylsilyl (TBS) groups to direct substitution .

Q. What strategies resolve discrepancies in reported biological activities of structurally similar quinoline derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace 4-methylpiperidine with morpholine) and compare IC₅₀ values against target enzymes .

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions between the compound and binding pockets (e.g., ATP-binding sites in kinases) .

- Meta-Analysis of Literature: Cross-reference datasets from multiple studies to identify confounding variables (e.g., assay pH, solvent used in biological testing) .

Q. How can researchers evaluate the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Photodegradation Studies: Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor decomposition via LC-MS to identify breakdown products .

- Hydrolysis Kinetics: Test stability across pH ranges (2–12) at 37°C, quantifying residual compound via HPLC .

- Microbial Degradation: Incubate with soil microbiota and analyze metabolites using GC-MS to assess biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.